molecular formula C9H9IN2O B8601989 (3-iodo-1-methyl-1H-indazol-5-yl)methanol

(3-iodo-1-methyl-1H-indazol-5-yl)methanol

Cat. No. B8601989
M. Wt: 288.08 g/mol
InChI Key: BKOHVESLZHOBDB-UHFFFAOYSA-N
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Patent
US08658646B2

Procedure details

To a solution of 3-iodo-1-methyl-1H-indazole-5-carboxylic acid methyl ester (0.95 g, 3.01 mmol) in CH2Cl2 (30 mL) at 0° C. was slowly added DIBAL-H (1.18 mL, 6.61 mmol). The reaction mixture was stirred at 0° C. for 1.5 h. Carefully quenched with MeOH (1 mL) then diluted with CH2Cl2 (20 mL) and added saturated aqueous Na+K+ tartrate (30 mL). The biphasic mixture was stirred vigorously at room temp for 1 h. The layers were separated and the aqueous phase was extracted with CH2Cl2. The combined organics were washed with water then dried over MgSO4 and concentrated to afford 810 mg of (3-iodo-1-methyl-1H-indazol-5-yl)methanol as a yellow waxy solid.
Quantity
0.95 g
Type
reactant
Reaction Step One
Quantity
1.18 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[CH:6]=[C:7]2[C:11](=[CH:12][CH:13]=1)[N:10]([CH3:14])[N:9]=[C:8]2[I:15])=O.CC(C[AlH]CC(C)C)C>C(Cl)Cl>[I:15][C:8]1[C:7]2[C:11](=[CH:12][CH:13]=[C:5]([CH2:3][OH:2])[CH:6]=2)[N:10]([CH3:14])[N:9]=1

Inputs

Step One
Name
Quantity
0.95 g
Type
reactant
Smiles
COC(=O)C=1C=C2C(=NN(C2=CC1)C)I
Step Two
Name
Quantity
1.18 mL
Type
reactant
Smiles
CC(C)C[AlH]CC(C)C
Step Three
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 0° C. for 1.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 0° C.
CUSTOM
Type
CUSTOM
Details
Carefully quenched with MeOH (1 mL)
ADDITION
Type
ADDITION
Details
then diluted with CH2Cl2 (20 mL)
ADDITION
Type
ADDITION
Details
added saturated aqueous Na+K+ tartrate (30 mL)
STIRRING
Type
STIRRING
Details
The biphasic mixture was stirred vigorously at room temp for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with CH2Cl2
WASH
Type
WASH
Details
The combined organics were washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
then dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
IC1=NN(C2=CC=C(C=C12)CO)C
Measurements
Type Value Analysis
AMOUNT: MASS 810 mg
YIELD: CALCULATEDPERCENTYIELD 93.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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